Estrogenic Potency vs. 4-Ring OHPAHs
In a yeast two-hybrid assay expressing human estrogen receptor α (ERα), 8-hydroxybenz[a]anthracene did not exhibit the strong estrogenic activity observed for other 4-ring OHPAHs. In contrast, 4-hydroxybenz[a]anthracene and 3-hydroxybenz[a]anthracene showed strong estrogenic activity with relative potencies (REP) of 7.5 × 10⁻³ and 4.2 × 10⁻³, respectively, compared to 17β-estradiol [1]. The 8-isomer's significantly lower or absent activity in this assay differentiates it as a non-estrogenic or antiestrogenic PAH metabolite, which is crucial for studies aiming to decouple ER-mediated effects from other toxicological mechanisms [2].
| Evidence Dimension | Estrogenic Activity (REP_E) |
|---|---|
| Target Compound Data | Not strongly estrogenic (REP not significant in the same assay) |
| Comparator Or Baseline | 4-Hydroxybenz[a]anthracene (REP = 7.5 × 10⁻³) and 3-Hydroxybenz[a]anthracene (REP = 4.2 × 10⁻³) |
| Quantified Difference | Target compound lacks the strong estrogenic activity observed in the 3- and 4-isomers. |
| Conditions | Yeast two-hybrid assay expressing human estrogen receptor α (ERα). |
Why This Matters
This isomer-specific activity profile ensures that procurement of the 8-isomer is essential for research focused on AhR-mediated toxicity or non-ER-dependent carcinogenic pathways, avoiding confounding estrogenic signals.
- [1] Hayakawa, K., et al. (2007). Interaction of Hydroxylated Polycyclic Aromatic Hydrocarbons to Estrogen Receptor. Polycyclic Aromatic Compounds, 27(2), 107-122. View Source
- [2] Lille-Langøy, R., et al. (2018). Estrogenic/antiestrogenic activities of polycyclic aromatic hydrocarbons and their monohydroxylated derivatives by yeast two-hybrid assay. CiNii Research. View Source
